艾美替福
描述
Emitefur, also known as BOF-A2, is a fluorinated pyrimidine antimetabolite with antineoplastic properties. It is a compound composed of 5-fluorouracil and 3-cyano-2,6-dihydroxypyridine, an inhibitor of 5-fluorouracil degradation by dihydrouracil dehydrogenase. This combination prolongs the blood level of 5-fluorouracil and increases its selective toxicity to tumors .
科学研究应用
Emitefur has been extensively studied for its antineoplastic properties. It has shown promise in the treatment of various cancers, including advanced gastric cancer and non-small cell lung cancer. Its ability to inhibit the degradation of 5-fluorouracil makes it a valuable compound in cancer therapy .
Chemistry: As a model compound for studying fluorinated pyrimidines.
Biology: For investigating the mechanisms of antimetabolite action.
Medicine: As a potential therapeutic agent for other diseases involving rapid cell proliferation.
作用机制
Target of Action
Emitefur, also known as BOF-A2, is a fluorinated pyrimidine antimetabolite . It primarily targets the enzyme dihydrouracil dehydrogenase (DHU-DH) . This enzyme plays a crucial role in the catabolism of the anticancer drug 5-fluorouracil (5-FU) . Emitefur also interacts with minichromosome maintenance complex component 4 (MCM4) .
Mode of Action
Emitefur is a bifunctional prodrug composed of a derivative of 5-fluorouracil (5-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP), an inhibitor of 5-FU degradation by dihydrouracil dehydrogenase . By inhibiting DHU-DH, Emitefur prolongs the blood 5-FU level, thereby increasing selective toxicity to a tumor .
Biochemical Pathways
Emitefur affects the biochemical pathway involving the metabolism of 5-FU. By inhibiting the degradation of 5-FU, Emitefur increases the concentration of 5-FU in the blood. This leads to an enhanced antineoplastic effect, as 5-FU is a potent anticancer drug that works by inhibiting DNA synthesis .
Pharmacokinetics
It is known that emitefur is orally active . In a study, the area under the curve for 5-FU in plasma, after administration of Emitefur in mice, appeared to be similar to that obtained on the first day and that on the seventh day, respectively, after starting administration of 400-600 mg day-1 in humans .
Result of Action
Emitefur has a significant anti-tumor effect. It has been used for advanced gastric cancer patients . In a study, multiple doses of Emitefur given either alone or in combination with radiation produced marked effects. The mean tumor growth delay time was 8.1 days for five administrations of Emitefur .
安全和危害
生化分析
Biochemical Properties
Emitefur plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The compound Emitefur is designed to inhibit the degradation of 5-FU by dihydrouracil dehydrogenase . This interaction allows for a prolonged presence of 5-FU in the blood, thereby enhancing its antineoplastic effects .
Cellular Effects
Emitefur has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Emitefur, through its component 5-FU, exerts its effects by incorporating into RNA and DNA, which disrupts normal cellular function and triggers cell death .
Molecular Mechanism
Emitefur exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The 5-FU component of Emitefur is incorporated into RNA and DNA, disrupting their normal function . The CNDP component inhibits the degradation of 5-FU, allowing for a prolonged presence of 5-FU in the blood .
Dosage Effects in Animal Models
The effects of Emitefur vary with different dosages in animal models. Studies have shown that Emitefur has a significant anti-tumor effect even at clinically relevant dose levels, although a threshold dose exists between 12.5 and 25 mg kg-1 . Further clinical studies of this compound are warranted .
Metabolic Pathways
Emitefur is involved in metabolic pathways related to the metabolism of 5-FU. The CNDP component of Emitefur inhibits the degradation of 5-FU by dihydrouracil dehydrogenase . This interaction allows for a prolonged presence of 5-FU in the blood, thereby enhancing its antineoplastic effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Emitefur involves the combination of 5-fluorouracil with 3-cyano-2,6-dihydroxypyridine. The process typically includes the following steps:
Formation of 5-fluorouracil derivative: 5-fluorouracil is reacted with ethoxymethyl chloride in the presence of a base to form 1-ethoxymethyl-5-fluorouracil.
Coupling with 3-cyano-2,6-dihydroxypyridine: The 1-ethoxymethyl-5-fluorouracil is then coupled with 3-cyano-2,6-dihydroxypyridine using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form Emitefur.
Industrial Production Methods: Industrial production of Emitefur follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of 1-ethoxymethyl-5-fluorouracil and 3-cyano-2,6-dihydroxypyridine.
Coupling reaction: The intermediates are coupled in large reactors using optimized conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: Emitefur can undergo oxidation reactions, particularly at the pyrimidine ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can take place at the fluorine atom on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of Emitefur.
Reduction: Amino derivatives of Emitefur.
Substitution: Substituted pyrimidine derivatives.
相似化合物的比较
Tegafur: Another 5-fluorouracil derivative used in cancer treatment.
Capecitabine: An oral prodrug of 5-fluorouracil.
S-1: A combination of tegafur, gimeracil, and oteracil.
Comparison:
Tegafur: Like Emitefur, tegafur is a prodrug of 5-fluorouracil but does not include an inhibitor of 5-fluorouracil degradation.
Capecitabine: Capecitabine is converted to 5-fluorouracil in the body but lacks the degradation inhibitor present in Emitefur.
S-1: S-1 includes gimeracil, an inhibitor of 5-fluorouracil degradation, similar to Emitefur, but also contains oteracil to reduce gastrointestinal toxicity
Emitefur’s uniqueness lies in its combination of 5-fluorouracil with 3-cyano-2,6-dihydroxypyridine, which specifically inhibits the degradation of 5-fluorouracil, enhancing its antineoplastic effects .
属性
IUPAC Name |
(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxopyrimidine-1-carbonyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19FN4O8/c1-2-39-16-32-15-21(29)25(35)33(28(32)38)24(34)18-9-6-10-19(13-18)27(37)41-23-20(14-30)11-12-22(31-23)40-26(36)17-7-4-3-5-8-17/h3-13,15H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSKMKRYHATLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=C(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)C(=O)OC3=C(C=CC(=N3)OC(=O)C4=CC=CC=C4)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19FN4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149360 | |
Record name | Emitefur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110690-43-2 | |
Record name | Emitefur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110690-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emitefur [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110690432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emitefur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMITEFUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50NF4AQ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。